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Introduction
The human hemoglobin subunit beta (HBB) gene, located on chromosome 11, provides the

genetic code for the beta-globin chain, a critical component of adult hemoglobin (HbA).[1][2][3]

Mutations in the HBB gene can lead to a group of inherited blood disorders known as

hemoglobinopathies, the most common being β-thalassemia and sickle cell disease.[4][5]

These conditions are characterized by reduced or absent production of beta-globin chains,

resulting in clinical manifestations ranging from mild anemia to severe, transfusion-dependent

anemia.[2][6]

The specific point mutation, HBB: c.119A > G, results in an amino acid change from glutamine

to arginine at codon 39 (p.Gln40Arg), a variant known as Hb Tianshui.[7] Accurate and reliable

detection of this and other HBB mutations is essential for diagnosis, genetic counseling, carrier

screening, and informing therapeutic strategies in drug development.

This application note provides detailed protocols for the detection of the HBB: c.119A > G

mutation using two primary molecular techniques: Sanger Sequencing and Targeted Next-

Generation Sequencing (NGS).

Methodology Comparison
Both Sanger sequencing and NGS are powerful tools for mutation detection. Sanger

sequencing is considered the "gold standard" for validating specific single nucleotide variants

(SNVs) due to its high accuracy for a single target.[8][9] In contrast, NGS offers a high-
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throughput approach, enabling the simultaneous analysis of multiple genes or the entire HBB

gene, which is advantageous for comprehensive screening or when multiple mutations are

suspected.[10][11][12]

Table 1: Comparison of Sanger Sequencing and NGS for
HBB c.119A > G Detection

Feature Sanger Sequencing
Targeted Next-Generation
Sequencing (NGS)

Principle
Dideoxy chain termination of a

single DNA fragment.[13]

Massively parallel sequencing

of millions of DNA fragments.

[10]

Analytical Sensitivity
High (99%+ accuracy for true-

variant detection).[9][14]

Very High (Can detect low-

frequency variants down to

1%).[10][13]

Detection Limit

~15-20% for heterozygous

variants in a mixed sample.[8]

[13]

As low as 1% variant allele

frequency.[13]

Throughput
Low (one fragment per

reaction).[13]

High (hundreds to thousands

of genes/samples per run).[10]

Cost
Cost-effective for single targets

or few samples.[9]

More cost-effective for large

gene panels or high sample

volumes.[10]

Discovery Power
Limited to the targeted

amplicon.

High; can identify novel or

unexpected variants across

the entire gene.[10][13]

Application

Gold-standard validation of

known mutations, single-gene

testing.[8]

Comprehensive screening,

discovery of novel mutations,

analysis of complex cases.[11]

[12]
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Protocol 1: Sanger Sequencing for HBB c.119A > G
Validation
This protocol outlines the targeted amplification and sequencing of the HBB gene region

encompassing the c.119A > G mutation, which is located in exon 1.

3.1. Genomic DNA Extraction

Extract high-quality genomic DNA (gDNA) from peripheral blood leukocytes using a

commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

Assess DNA concentration and purity (A260/A280 ratio of ~1.8) using a spectrophotometer

(e.g., NanoDrop).

Dilute gDNA to a working concentration of 10-20 ng/µL.

3.2. PCR Amplification of HBB Exon 1

Prepare a PCR master mix to amplify the region of HBB containing the target mutation.

Table 2: Primer Sequences for HBB Exon 1 Amplification

Primer Name Sequence (5' to 3') Target Region Amplicon Size

HBB_Ex1_F
GGCAGAGCCATCT
ATTGCTTAC

HBB Exon 1 ~240 bp

| HBB_Ex1_R | GAGGAGAGTCCAGTGATAGAT | HBB Exon 1 | ~240 bp |

Note: These primers are designed to flank the c.119 position within HBB exon 1. Primer

sequences should always be validated in silico before ordering.

Table 3: PCR Reaction Components
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Component Volume (µL) Final Concentration

2x PCR Master Mix (with
Taq)

12.5 1x

Forward Primer (10 µM) 1.0 0.4 µM

Reverse Primer (10 µM) 1.0 0.4 µM

Genomic DNA (10-20 ng/µL) 2.0 20-40 ng

Nuclease-Free Water 8.5 -

| Total Volume | 25.0 | |

3.3. Thermocycling Conditions

Use the following conditions, which may be optimized based on the specific polymerase and

instrument used.[15][16]

Initial Denaturation: 95°C for 10 minutes

35 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 58°C for 40 seconds

Extension: 72°C for 40 seconds

Final Extension: 72°C for 5 minutes

Hold: 4°C

Verify the PCR product size by running 5 µL of the reaction on a 1.5% agarose gel.

3.4. PCR Product Purification

Purify the remaining PCR product to remove unincorporated dNTPs and primers using either

an enzymatic method (e.g., ExoSAP-IT) or a column-based purification kit (e.g., QIAquick
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PCR Purification Kit), following the manufacturer's instructions.[16]

3.5. Cycle Sequencing

Perform cycle sequencing using the BigDye™ Terminator v3.1 Cycle Sequencing Kit.

Prepare separate reactions for the forward and reverse primers.

Table 4: Cycle Sequencing Reaction Components

Component Volume (µL)

BigDye™ Terminator v3.1 Ready Reaction
Mix

2.0

5x Sequencing Buffer 2.0

Primer (Forward or Reverse, 3.2 µM) 1.0

Purified PCR Product 2.0

Nuclease-Free Water 3.0

| Total Volume | 10.0 |

3.6. Sequencing and Data Analysis

Purify the cycle sequencing products (e.g., via ethanol/EDTA precipitation).

Resuspend the products in Hi-Di™ Formamide and perform capillary electrophoresis on a

genetic analyzer (e.g., Applied Biosystems 3500).

Analyze the resulting electropherograms using sequencing analysis software (e.g.,

Chromas). Align the sequence to the HBB reference sequence (NCBI NG_000007.3) to

identify the A>G substitution at position c.119.

Protocol 2: Targeted Next-Generation Sequencing (NGS)
of the HBB Gene
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This protocol provides a high-level workflow for using a targeted NGS panel to screen the

entire HBB gene.

2.1. Library Preparation

Quantify gDNA accurately using a fluorometric method (e.g., Qubit).

Prepare sequencing libraries using a commercial targeted NGS kit (e.g., Devyser

Thalassemia NGS assay, Illumina TruSeq Custom Amplicon).[17] This typically involves:

Multiplex PCR: A single-tube PCR reaction to amplify all coding exons and flanking intronic

regions of the HBB gene.[4][17]

Indexing PCR: A second PCR step to add unique indexes and sequencing adapters to

each sample's amplicons.

2.2. Library QC and Pooling

Validate the size distribution of the final libraries using an automated electrophoresis system

(e.g., Agilent Bioanalyzer).

Quantify the libraries and normalize them to the same concentration.

Pool the indexed libraries into a single tube for sequencing.

2.3. Sequencing

Sequence the pooled library on a suitable NGS platform (e.g., Illumina MiSeq) according to

the manufacturer's instructions.[17]

2.4. Bioinformatic Analysis

Data QC: Assess the quality of raw sequencing reads (FASTQ files).

Alignment: Align reads to the human reference genome (e.g., hg19/GRCh37) to map them to

the HBB gene locus.
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Variant Calling: Use a variant caller (e.g., GATK) to identify single nucleotide variants (SNVs)

and small insertions/deletions (indels) compared to the reference sequence.

Annotation: Annotate the identified variants to determine their location (e.g., exon, intron),

type (e.g., missense, nonsense), and known clinical significance by cross-referencing

databases like ClinVar and dbSNP.

Filtering & Reporting: Filter for high-quality variants within the HBB gene and report the

presence or absence of the c.119A > G mutation.

Visualizations
Caption: Sanger sequencing workflow for HBB: c.119A > G detection.

Caption: Targeted NGS workflow for comprehensive HBB gene analysis.

Caption: Logical flow from HBB gene mutation to protein variant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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